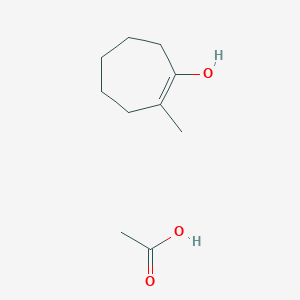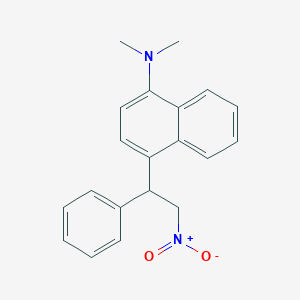
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a dimethylamine group
Preparation Methods
The synthesis of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine typically involves multiple steps. One common method includes the nitration of a naphthalene derivative followed by the introduction of a phenylethyl group. The final step involves the dimethylation of the amine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents.
Scientific Research Applications
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dimethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-1-naphthylamine: Lacks the nitro and phenylethyl groups, making it less reactive.
N,N-Dimethyl-4-nitronaphthylamine: Lacks the phenylethyl group, affecting its overall reactivity and applications.
N,N-Dimethyl-4-(2-amino-1-phenylethyl)naphthalen-1-amine:
Properties
CAS No. |
820233-02-1 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)20-13-12-17(16-10-6-7-11-18(16)20)19(14-22(23)24)15-8-4-3-5-9-15/h3-13,19H,14H2,1-2H3 |
InChI Key |
YJNMKFXISFMYFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


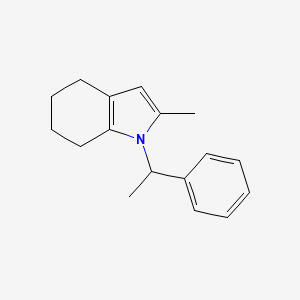
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
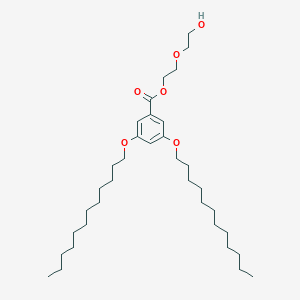
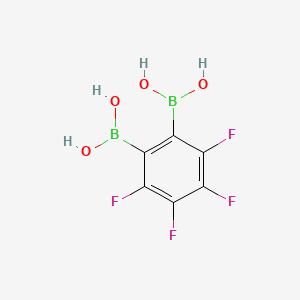
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

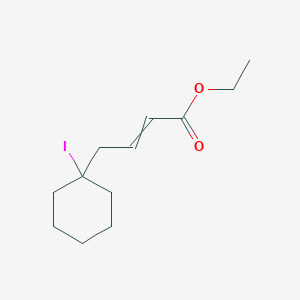
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
